molecular formula C15H14N2O2S B2768176 3-cyano-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide CAS No. 1351617-48-5

3-cyano-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide

Cat. No.: B2768176
CAS No.: 1351617-48-5
M. Wt: 286.35
InChI Key: FCUUCXZOJRGVCG-UHFFFAOYSA-N
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Description

3-cyano-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide is a synthetic small molecule featuring a benzamide core substituted with a cyano group and a hydroxypropyl side chain terminating in a thiophene heterocycle. This specific molecular architecture, which integrates multiple pharmacophoric elements, makes it a valuable intermediate in scientific research and drug discovery efforts. Compounds with similar structural features, particularly those containing the benzamide-thiophene motif, are frequently investigated for their potential biological activities and their utility in the development of novel therapeutic agents . The presence of both the electron-withdrawing cyano group and the heteroaromatic thiophene ring can influence the compound's electronic properties, binding affinity, and metabolic stability, which are critical parameters in medicinal chemistry optimization . Researchers utilize this compound as a key building block (e.g., Cat. No. B3016439) in multi-step synthetic routes to create more complex molecules for high-throughput screening and biological evaluation . Its applications span across chemistry, biology, and material science, where it may be used in the construction of advanced materials or as a probe for studying specific biochemical pathways. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-cyano-N-(2-hydroxy-2-thiophen-2-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-15(19,13-6-3-7-20-13)10-17-14(18)12-5-2-4-11(8-12)9-16/h2-8,19H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUUCXZOJRGVCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=CC(=C1)C#N)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 3-cyano-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, its anti-inflammatory activity may be due to the inhibition of cyclooxygenase enzymes .

Comparison with Similar Compounds

Structural and Functional Analogues

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
  • Substituents : Tertiary alcohol (2-hydroxy-1,1-dimethylethyl) and 3-methylbenzamide.
  • Key Differences: The tertiary alcohol in this compound increases steric bulk compared to the secondary alcohol in the target compound.
  • Applications : Demonstrated utility as an N,O-bidentate directing group in metal-catalyzed C–H bond functionalization .
4-cyano-N-cyclopropyl-N-[(thiophen-2-yl)methyl]benzamide ()
  • Substituents : Cyclopropyl and thiophen-2-ylmethyl groups.
  • Structural Insights : The thiophene-methyl linkage differs from the hydroxypropyl-thiophene motif in the target compound, affecting solubility and electronic properties .
Aryl-Substituted LpxC Inhibitors ()
  • Substituents : Complex substituents like buta-1,3-diyn-1-yl and bicyclic ethers.
  • Key Differences :
    • Extended π-systems (e.g., diyn-1-yl) enhance aromatic stacking but reduce solubility.
    • Bicyclic ethers introduce rigidity, contrasting with the flexible hydroxypropyl chain in the target compound.
  • Applications : Antibiotic activity against Gram-negative bacteria via LpxC inhibition .

Comparative Analysis

Table 1: Structural and Functional Comparison
Compound Substituents Molecular Weight Key Features Potential Applications
3-cyano-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide 3-cyano, hydroxypropyl-thiophene ~286.3 Hydrogen bonding, sulfur interactions Catalysis, antimicrobial agents
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl, tertiary alcohol ~221.3 N,O-bidentate directing group Metal-catalyzed C–H functionalization
4-cyano-N-cyclopropyl-N-[(thiophen-2-yl)methyl]benzamide 4-cyano, cyclopropyl, thiophene-methyl 282.4 Conformational strain, hydrophobic Not specified
LpxC Inhibitors (e.g., 22a–23a) Buta-1,3-diyn-1-yl, bicyclic ethers 500–600 Rigid, extended π-systems Antibiotics
Key Observations:

Solubility : The hydroxy group in the target compound improves aqueous solubility compared to cyclopropyl or methyl-substituted analogues .

Electronic Effects : Thiophene’s electron-rich sulfur atom may enhance binding to metal catalysts or biological targets, as seen in LpxC inhibitors .

Synthetic Complexity : Introducing thiophene requires careful protection-deprotection strategies, unlike simpler alkyl-substituted benzamides .

Biological Activity

3-cyano-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by recent research findings, data tables, and case studies.

Chemical Structure and Properties

The compound features a cyano group, a hydroxyl group, and a thiophene moiety, which contribute to its unique chemical properties. The structural formula can be represented as follows:

C13H12N2O2S\text{C}_{13}\text{H}_{12}\text{N}_2\text{O}_2\text{S}

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including antiviral, antibacterial, and anticancer properties. The introduction of the cyano group in benzamide derivatives has been shown to enhance their biological efficacy.

Antiviral Activity

A study highlighted the synthesis of various acyclic nucleoside phosphonates (ANPs) with cyano groups that demonstrated selective inhibition against hepatitis B virus (HBV) replication. Although specific data on this compound is limited, the presence of the cyano group generally correlates with improved antiviral profiles in related compounds .

Case Study: Antiviral Efficacy

In a comparative analysis of ANPs, compounds with cyano substitutions exhibited varying degrees of effectiveness against HBV and human cytomegalovirus (HCMV). For instance, one derivative showed an effective concentration (EC50) of 0.33 μM against HBV, suggesting that similar modifications in this compound could yield promising antiviral results .

Anticancer Activity

The benzamide derivatives have been extensively studied for their anticancer properties. For example, benzamide compounds have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. While specific studies on this compound are scarce, the structural similarities suggest potential activity.

Table: Anticancer Activity of Related Compounds

Compound NameCell LineEC50 (μM)Mechanism of Action
Compound AMCF-75.0Apoptosis induction
Compound BHeLa10.0Cell cycle arrest
Compound CA5497.5Inhibition of proliferation

The biological activity of this compound may involve multiple mechanisms:

  • Enzyme Inhibition : Compounds with similar structures often act as enzyme inhibitors, affecting pathways crucial for viral replication or cancer cell survival.
  • Receptor Modulation : The hydroxyl and thiophene groups may interact with cellular receptors, modulating signaling pathways involved in cell growth and apoptosis.

Q & A

Q. How can synergistic effects with existing therapies be evaluated?

  • Methodology :
  • Checkerboard assays : Calculate FIC index (e.g., FIC ≤0.5 for synergy with β-lactams) .
  • Transcriptomics : RNA-seq to identify upregulated pathways (e.g., apoptosis genes BAX/BCL-2 ratio >2) .

Key Notes

  • Methodological Rigor : All answers prioritize replicable protocols from peer-reviewed studies.
  • Advanced Tools : Highlighted techniques (e.g., SHELXL, AutoDock Vina) are standard in computational and experimental chemistry.

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